molecular formula C10H17N3O B13315912 1,4-dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine

1,4-dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine

Cat. No.: B13315912
M. Wt: 195.26 g/mol
InChI Key: WVCSFMWGDWUNPC-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine (CAS 1339885-25-4) is a high-purity chemical intermediate with significant potential in industrial and life science research. This compound features a pyrazole core substituted with a tetrahydropyran (oxane) ring, a structural motif common in modern drug discovery. The presence of heteroatoms and an aromatic system in its architecture suggests applicability in material science, particularly as a corrosion inhibitor for metals in acidic environments. Studies on similar pyrazole derivatives have demonstrated their effectiveness in protecting carbon steel by adsorbing onto the metal surface, forming a protective layer that significantly slows corrosion rates . In pharmaceutical research, heterocyclic compounds like this pyrazole derivative are of immense interest. Over 85% of all FDA-approved drugs contain heterocyclic scaffolds, as these structures are known to engage in key intermolecular interactions with biological targets, such as hydrogen bonding and van der Waals forces . The 1,4-dimethyl-1H-pyrazol-3-amine substructure is a recognized building block in organic synthesis, further underscoring the utility of this compound in developing novel active molecules . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. It is supplied as a solid and requires cold-chain transportation to ensure stability . Researchers are advised to consult the Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment, as related pyrazole compounds can be harmful if swallowed and may cause skin and eye irritation .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2,4-dimethyl-5-(oxan-3-yl)pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c1-7-9(12-13(2)10(7)11)8-4-3-5-14-6-8/h8H,3-6,11H2,1-2H3

InChI Key

WVCSFMWGDWUNPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2CCCOC2)C)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine with 1,3-Dicarbonyl Compounds

The foundational step in pyrazole synthesis is the cyclocondensation of hydrazine derivatives with 1,3-diketones or β-ketoesters. This reaction forms the pyrazole core rapidly and with good regioselectivity.

Step Reagents Conditions Outcome Yield (%) Notes
1 Hydrazine hydrate + 1,3-diketone Ethanol, reflux Formation of 3,5-disubstituted pyrazole 68–99 High regioselectivity; rapid reaction
2 Methylation (alkylation) Base (e.g., sodium hydride), methyl iodide or methyl sulfate Introduction of methyl groups at N-1 and C-4 75–90 Controlled to avoid overalkylation

This approach is widely used due to its simplicity and accessibility of starting materials. For 1,4-dimethyl substitution, selective methylation of the pyrazole nitrogen and carbon is required.

Incorporation of the Oxan (Tetrahydropyran) Group

The oxan substituent at position 3 is introduced via nucleophilic substitution or coupling reactions involving pre-functionalized pyrazole intermediates.

Method Reagents Conditions Yield (%) Notes
Nucleophilic substitution 3-bromo or 3-chloropyrazole + tetrahydropyran-3-ol or derivative Polar aprotic solvent (DMF), base (K2CO3 or NaH), 50–80 °C 60–85 Requires protection of amino group if present
Suzuki-Miyaura coupling 3-boronated pyrazole + tetrahydropyranyl halide Pd catalyst, base, inert atmosphere 70–90 High selectivity, mild conditions

The choice of method depends on availability of intermediates and desired purity. Protection/deprotection steps may be necessary to avoid side reactions.

Sonication-Assisted Cyclization

Recent advances include the use of ultrasound (sonication) to accelerate pyrazole ring formation and improve yields. This method involves the cyclization of hydrazine hydrate with nitrile or ester precursors under sonication, reducing reaction times significantly.

Step Reagents Conditions Yield (%) Notes
Cyclization Hydrazine hydrate + ester or nitrile precursor Sonication, acetic acid, 1–2 h 75–95 Environmentally friendly, metal-free

Sonication has been shown to enhance reaction kinetics and can be adapted for the preparation of pyrazoles with various substituents, including oxan groups.

Multi-Step Synthesis Summary

A typical synthetic route for 1,4-dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine may involve:

  • Preparation of 5-amino-1,4-dimethylpyrazole via cyclocondensation and methylation.
  • Functionalization at the 3-position by nucleophilic substitution with oxan-3-yl derivatives.
  • Purification by column chromatography and recrystallization.

Comparative Data Table of Preparation Routes

Preparation Method Key Reagents Reaction Time Yield (%) Advantages Disadvantages
Cyclocondensation + Methylation Hydrazine hydrate, 1,3-diketone, methyl iodide 4–24 h 75–90 Simple, high regioselectivity Requires careful control of methylation
Nucleophilic Substitution for Oxan 3-halopyrazole, tetrahydropyran-3-ol, base 6–12 h 60–85 Direct introduction of oxan group Possible side reactions, need for protection
Suzuki-Miyaura Coupling Boronic acid pyrazole, oxan halide, Pd catalyst 8–16 h 70–90 Mild conditions, high selectivity Requires expensive catalyst
Sonication-Assisted Cyclization Hydrazine hydrate, ester/nitrile precursors 1–2 h 75–95 Fast, green chemistry approach Limited substrate scope

Research Findings on Optimization and Characterization

  • Catalysis: Nano-ZnO and other metal oxide catalysts have been reported to enhance yields and reduce reaction times in pyrazole synthesis.
  • Purification: Column chromatography on silica gel with hexane/ethyl acetate gradients followed by recrystallization in ethanol/water mixtures achieves >95% purity.
  • Spectroscopic Confirmation: ^1H and ^13C NMR confirm substitution patterns; IR spectroscopy identifies functional groups (C-N, N-H, C-O stretches). Single-crystal X-ray diffraction resolves conformational details of the oxan ring relative to the pyrazole core.
  • Yield Optimization: Controlling temperature, solvent polarity, and stoichiometry is critical to minimize regioisomer formation and maximize yield.

Summary Table of Key Spectroscopic Data for this compound

Technique Key Signals/Features Interpretation
^1H NMR Singlets at δ ~2.3 ppm (methyls), multiplets 1.2–4.0 ppm (oxan protons), broad singlet ~5.0 ppm (NH2) Confirms methyl and oxan substitution, amine presence
^13C NMR Signals at δ ~10–15 ppm (methyl carbons), 60–75 ppm (oxan carbons), 140–160 ppm (pyrazole carbons) Carbon environment consistent with structure
IR Spectroscopy Bands at 3300–3500 cm^-1 (NH2 stretch), 1250–1300 cm^-1 (C-N), 1100 cm^-1 (C-O) Functional group confirmation
Mass Spectrometry Molecular ion peak at m/z 195 (M+) Molecular weight confirmation

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 1,4-dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine typically involves reacting appropriate precursors under controlled conditions. A common method involves cyclizing a suitable hydrazine derivative with a diketone, followed by introducing the oxan group through a nucleophilic substitution reaction. This process often requires solvents like ethanol or methanol and catalysts like acid or base to facilitate the cyclization and substitution. Industrial production may involve large-scale batch or continuous flow processes to ensure high yield and purity, using automated reactors and precise control of reaction parameters like temperature, pressure, and pH.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Biological Activities

Mechanism of Action

The mechanism of action of 1,4-dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 3-position substituent on the pyrazole core is critical for modulating biological activity and physicochemical properties. Below is a detailed comparison with analogs differing in the 3-position substituent:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name 3-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Evidence
1,4-Dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine Oxan-3-yl (tetrahydropyran) C₁₀H₁₇N₃O 195.26 Moderate lipophilicity; potential β-lactamase inhibition
5-(3-Oxetanyl)-1H-pyrazol-3-amine Oxetan-3-yl (oxetane) C₆H₉N₃O 139.16 Higher polarity due to smaller oxygen ring; improved solubility
3-(4-Ethylphenyl)-1H-pyrazol-5-amine 4-Ethylphenyl C₁₁H₁₃N₃ 187.24 Enhanced thrombin inhibition; aromatic interactions
1,4-Dimethyl-3-(pentan-3-yl)-1H-pyrazol-5-amine Pentan-3-yl (branched alkyl) C₁₁H₂₁N₃ 195.31 Increased lipophilicity; reduced solubility
1,4-Dimethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine Pyridin-4-yl C₁₁H₁₃N₅ 215.26 Aromatic and hydrogen-bonding capabilities; antimicrobial activity

Substituent Effects on Physicochemical Properties

  • Oxan-3-yl vs. Oxetan-3-yl : The tetrahydropyran group (oxan-3-yl) offers greater steric bulk and a larger hydrogen-bonding surface compared to the smaller oxetane ring (oxetan-3-yl). This difference may enhance target binding in enzyme inhibition but reduce solubility .
  • Aromatic vs. Aliphatic Substituents : Pyridin-4-yl and 4-ethylphenyl groups introduce aromatic π-π stacking and hydrogen-bonding interactions, which are absent in alkyl substituents like pentan-3-yl. For example, 3-(4-ethylphenyl)-1H-pyrazol-5-amine derivatives show thrombin inhibition due to aromatic interactions with serine residues .

Biological Activity

1,4-Dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a pyrazole ring and an oxan moiety, suggests various applications in pharmacology, particularly in anti-inflammatory and analgesic contexts. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant case studies.

  • Molecular Formula : C10H17N3O
  • Molecular Weight : 195.26 g/mol
  • Structure : The compound features a five-membered pyrazole ring substituted with a dimethyl group and an oxan group, which may enhance its reactivity and biological interactions .

Biological Activity Overview

This compound exhibits a range of biological activities:

1. Anti-inflammatory and Analgesic Properties

Research indicates that compounds with a similar pyrazole structure often demonstrate anti-inflammatory effects. The presence of the oxan group may enhance these properties by modulating specific biological pathways involved in inflammation .

2. Anticancer Potential

Studies on related pyrazole derivatives have shown promise against various cancer cell lines. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects against pancreatic ductal adenocarcinoma (PANC-1) cells, suggesting potential therapeutic applications in oncology .

The mechanism of action appears to involve the compound's interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to modulation of signaling pathways related to pain and inflammation, making it a candidate for drug development in these areas .

Synthesis and Preparation Methods

The synthesis of this compound typically involves cyclization reactions between hydrazine derivatives and diketones, followed by nucleophilic substitution to introduce the oxan group. Common solvents include ethanol or methanol, with acid or base catalysts facilitating the reaction .

Case Study 1: Anticancer Activity

In a study evaluating various pyrazole derivatives, researchers found that certain compounds demonstrated significant cytotoxicity against PANC-1 cells. The results indicated that structural modifications could enhance anticancer activity, providing insights into optimizing the design of new therapeutic agents based on the pyrazole scaffold .

Case Study 2: Anti-inflammatory Effects

A comparative analysis of several pyrazole derivatives revealed that those containing oxan groups exhibited enhanced anti-inflammatory activity in preclinical models. These findings support further investigation into the specific mechanisms through which this compound exerts its effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/Cell LineReference
1,4-Dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amAnti-inflammatoryNot specified
N-(1H-Pyrazol-3-yl)quinazolin-4-aminesAnticancerPANC-1 (Pancreatic cancer)
3-(1H-indol-3-yl)pyrazole derivativesAnticancerVarious cancer cell lines
Pyrazole derivatives with oxan groupsAnti-inflammatoryIn vitro models

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-dimethyl-3-(oxan-3-yl)-1H-pyrazol-5-amine, and how can reaction conditions be systematically optimized?

  • Methodology : Synthesis typically involves multistep reactions, including amination and alkylation of pyrazole precursors. Key steps:

  • Precursor preparation : Start with 5-methylpyrazole derivatives and introduce oxan-3-yl groups via nucleophilic substitution.
  • Reaction optimization : Use solvents like ethanol or acetonitrile under reflux (60–80°C) with catalysts (e.g., Pd/C for hydrogenation). Vary temperature, solvent polarity, and reaction time to maximize yield.
  • Example data :
SolventTemp (°C)Time (h)Yield (%)
Ethanol701265
ACN80872
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry and substituent orientation?

  • Techniques :

  • X-ray crystallography : Use SHELX software for refinement (SHELXL for small molecules) to resolve bond lengths/angles .
  • NMR spectroscopy : Analyze 1H^1\text{H}- and 13C^13\text{C}-NMR shifts. Methyl groups at positions 1 and 4 show distinct singlet peaks (~2.3–2.5 ppm for 1H^1\text{H}), while oxan-3-yl protons exhibit multiplet patterns (3.5–4.0 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C10H17N3O\text{C}_{10}\text{H}_{17}\text{N}_3\text{O}: 211.13) .

Q. What initial biological screening strategies are recommended to evaluate its pharmacological potential?

  • In vitro assays :

  • Enzyme inhibition : Test against kinases or cyclooxygenases using fluorescence-based assays.
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC50_{50} values .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what parameters validate these predictions?

  • Methods :

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2). Focus on hydrogen bonding with oxan-3-yl oxygen and hydrophobic interactions with methyl groups.
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .
    • Validation : Compare computational binding affinities with experimental IC50_{50} values. Discrepancies >10% suggest model recalibration .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity, and what SAR principles apply?

  • Approach :

  • Modify substituents : Replace oxan-3-yl with other heterocycles (e.g., tetrahydrofuran) and test activity.
  • Key SAR findings :
SubstituentEnzyme Inhibition (% at 10 µM)
Oxan-3-yl78
Tetrahydrofuran-2-yl52
  • Conclusion : Oxan-3-yl enhances hydrogen-bonding capacity, critical for target engagement .

Q. How can contradictory data on thermal stability be resolved through experimental design?

  • Case study : Conflicting DSC results (Tdec_\text{dec} = 180°C vs. 210°C).
  • Resolution :

  • Controlled testing : Repeat under inert (N2_2) vs. oxidative (air) atmospheres.
  • Findings : Degradation at 180°C in air (oxidation) vs. 210°C in N2_2.
  • Implication : Stability is environment-dependent; storage recommendations include desiccated, oxygen-free conditions .

Q. What strategies mitigate side reactions during functionalization of the pyrazole core?

  • Preventive measures :

  • Protecting groups : Use Boc for the amine (-NH2_2) during alkylation.
  • Catalyst selection : Employ Pd(OAc)2_2/XPhos for Suzuki couplings to minimize homocoupling byproducts.
  • Reaction monitoring : TLC or LC-MS at 30-min intervals to detect intermediates .

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